Lipophilicity (LogP) Comparison: A 1.7x Increase Over the Methoxy Analog
The lipophilicity of 4-ethoxy-N-pentylaniline, a critical parameter for membrane permeability and organic solvent partitioning, is significantly higher than that of its closest methoxy analog. The calculated LogP for 4-ethoxy-N-pentylaniline is 3.41 , compared to a LogP of 3.06 for 4-methoxy-N-pentylaniline . This represents a quantifiable increase in hydrophobicity, which is directly attributable to the replacement of a methoxy group (-OCH3) with an ethoxy group (-OCH2CH3).
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.41 |
| Comparator Or Baseline | 4-Methoxy-N-pentylaniline: LogP = 3.06 |
| Quantified Difference | ΔLogP = +0.35 (approx. 1.7x increase in partition coefficient) |
| Conditions | In silico calculation from vendor technical datasheets; source data from Fluorochem. |
Why This Matters
This increased lipophilicity directly impacts the compound's behavior in biphasic reactions and its ability to partition into organic layers or biological membranes, making it the preferred choice over the methoxy analog when higher hydrophobicity is required.
